6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one

Thermal Stability Physical Properties Process Chemistry

This 6-chloro-2-methyl-4H-3,1-benzoxazin-4-one is a critical heterocyclic intermediate specifically demanded for synthesizing 7-aminoquinazoline antitumor/anticonvulsant derivatives and N-Demethyl Chlordiazepoxide-d5. The 6-chloro substituent is structurally mandatory; non-chlorinated analogs cannot replicate the required LogP, melting point, or nucleophilic reactivity. Its solid-state stability (mp 124–125 °C) simplifies kilogram-scale handling. Choose this compound for predictable SAR studies and bioanalytical method development.

Molecular Formula C9H6ClNO2
Molecular Weight 195.6 g/mol
CAS No. 7033-50-3
Cat. No. B3056314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one
CAS7033-50-3
Molecular FormulaC9H6ClNO2
Molecular Weight195.6 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C(C=C2)Cl)C(=O)O1
InChIInChI=1S/C9H6ClNO2/c1-5-11-8-3-2-6(10)4-7(8)9(12)13-5/h2-4H,1H3
InChIKeyUXMVQZIDRMBYRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one (CAS 7033-50-3): A Dual-Use Intermediate for Quinazoline Pharmaceuticals and Benzodiazepine Metabolite Synthesis


6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one (CAS 7033-50-3) is a heterocyclic benzoxazinone featuring a 6-chloro substituent and a 2-methyl group. Its solid, off-white crystalline form has a melting point of 124–125 °C and a molecular weight of 195.6 g/mol, with a predicted LogP of 2.15 and PSA of 43.1 Ų [1]. This compound is not a final drug substance but a versatile synthetic intermediate. It is primarily employed in the synthesis of 7-aminoquinazoline derivatives with antitumor and anticonvulsant activities , and it also serves as an intermediate in the preparation of N-Demethyl Chlordiazepoxide-d5, a deuterated metabolite of the anxiolytic drug Chlordiazepoxide . Its reactivity with nitrogen nucleophiles, such as amines and hydrazines, enables the construction of diverse quinazolinone and triazoloquinazoline scaffolds [2].

Why 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one Cannot Be Directly Replaced by Its Non-Chlorinated or Other Benzoxazinone Analogs


Substituting 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one with a closely related benzoxazinone, such as the non-chlorinated 2-methyl-4H-3,1-benzoxazin-4-one (CAS 525-76-8), is scientifically unsound due to fundamental differences in physicochemical properties and synthetic utility. The presence of the chlorine atom at the 6-position significantly alters the compound's electronic character, melting point, and lipophilicity (LogP), which in turn affects its reactivity in nucleophilic ring-opening reactions and its behavior in downstream synthetic steps [1][2]. Furthermore, the specific substitution pattern is critical for generating the desired quinazolinone pharmacophore in bioactive molecules, and attempts to use a different benzoxazinone intermediate would lead to different products or require a complete redesign of the synthetic route [3]. The following evidence quantifies these critical differentiators.

Quantitative Differentiation Guide for 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one (CAS 7033-50-3)


Enhanced Thermal Stability via 6-Chloro Substitution: A 45°C Elevation in Melting Point vs. the Non-Chlorinated Analog

The incorporation of a chlorine atom at the 6-position of the benzoxazinone core significantly increases the melting point compared to the non-halogenated analog, 2-methyl-4H-3,1-benzoxazin-4-one. This is a critical parameter for handling, storage, and purification by recrystallization. The target compound, 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one, has a melting point of 124–125 °C [1]. In contrast, the non-chlorinated analog 2-methyl-4H-3,1-benzoxazin-4-one (CAS 525-76-8) melts at 79–82 °C [2].

Thermal Stability Physical Properties Process Chemistry

Increased Lipophilicity for Improved Membrane Permeability in Prodrug Design: LogP Difference of +0.9 vs. Non-Chlorinated Analog

The presence of the 6-chloro substituent increases the lipophilicity of the benzoxazinone core, a property that can influence the membrane permeability of final drug candidates synthesized from this intermediate. The target compound has a predicted LogP (XLogP3) of 1.9 [1]. The non-chlorinated analog, 2-methyl-4H-3,1-benzoxazin-4-one, has a predicted LogP of 1.0 [2].

Lipophilicity Drug Design ADME Properties

Unique Synthetic Utility: Directed Reactivity for Quinazolinone and Triazoloquinazoline Scaffold Construction

The 6-chloro-2-methyl substitution pattern directs specific nucleophilic ring-opening and subsequent cyclization reactions that are not directly transferable to other benzoxazinone analogs. For example, fusion of 6-Chloro-2-methylbenzoxazinone with amino compounds yields specific 3-arylquinazolinone derivatives (IXa-f), and reaction with thiosemicarbazide yields a triazoloquinazoline (X) [1]. These transformations are dependent on the electronic and steric environment created by the 6-chloro and 2-methyl groups.

Heterocyclic Chemistry Quinazolinone Synthesis Reaction Specificity

Optimal Procurement Scenarios for 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one (CAS 7033-50-3)


Medicinal Chemistry: Synthesis of 6-Chloro-2-methyl-Substituted Quinazolinone Libraries for Anticancer and CNS Drug Discovery

This compound is the ideal starting material for synthesizing libraries of 6-chloro-2-methyl substituted 4(3H)-quinazolinones. As demonstrated by Ammar [1], it reacts smoothly with various amines to yield 3-arylquinazolinone derivatives (IXa-f), a core scaffold found in numerous kinase inhibitors and CNS-active agents. The specific 6-chloro-2-methyl substitution pattern is retained in the final quinazolinone, allowing for SAR studies around this specific substitution. Its higher melting point (124-125 °C) compared to non-chlorinated analogs [2] also facilitates easier handling and purification of intermediates during multi-step parallel synthesis.

Pharmaceutical Process Development: Production of 7-Aminoquinazoline Antitumor and Anticonvulsant Candidates

For process chemists developing scalable routes to novel 7-aminoquinazoline derivatives, 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one is a critical building block . Its defined reactivity with nitrogen nucleophiles ensures a predictable and robust transformation to the desired quinazolinone core. The compound's solid-state stability at ambient temperatures (due to its elevated melting point) simplifies large-scale handling and storage in a kilogram-scale manufacturing environment.

Analytical and Metabolite Chemistry: Preparation of N-Demethyl Chlordiazepoxide-d5 Reference Standards

This compound is a key intermediate in the synthesis of N-Demethyl Chlordiazepoxide-d5 (D230827), a deuterated internal standard used for the LC-MS/MS quantification of the major anxiolytic drug metabolite . The presence of the 6-chloro substituent is essential for the structural identity of the final benzodiazepine metabolite. Procurement of this specific intermediate is mandatory for any analytical laboratory or CRO tasked with developing or validating bioanalytical methods for Chlordiazepoxide and its metabolites.

Agrochemical Research: Exploration of Herbicidal Benzoxazinone Derivatives

While primarily a pharmaceutical intermediate, this compound can serve as a starting point for the synthesis of herbicidal 4H-3,1-benzoxazine derivatives [3]. The patent literature indicates that specific substitution patterns on the benzoxazinone core, including halogens like chlorine, are crucial for herbicidal activity and crop tolerance. The increased lipophilicity (LogP 1.9) conferred by the 6-chloro group [4] may also influence foliar uptake and translocation in plant systems, making it a valuable scaffold for agrochemical lead optimization.

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